Cas no 1243446-99-2 (4-bromo-2-cyclopropoxyaniline)
4-bromo-2-cyclopropoxyaniline Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-2-cyclopropoxyaniline
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- Inchi: 1S/C9H10BrNO/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7H,2-3,11H2
- InChI Key: HQAHRTMNFJFYBA-UHFFFAOYSA-N
- SMILES: NC1=CC=C(Br)C=C1OC1CC1
4-bromo-2-cyclopropoxyaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B247860-2.5mg |
4-bromo-2-cyclopropoxyaniline |
1243446-99-2 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B247860-5mg |
4-bromo-2-cyclopropoxyaniline |
1243446-99-2 | 5mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B247860-25mg |
4-bromo-2-cyclopropoxyaniline |
1243446-99-2 | 25mg |
$ 185.00 | 2022-06-07 | ||
| Enamine | EN300-1295063-0.05g |
4-bromo-2-cyclopropoxyaniline |
1243446-99-2 | 0.05g |
$1091.0 | 2023-05-26 | ||
| Enamine | EN300-1295063-0.1g |
4-bromo-2-cyclopropoxyaniline |
1243446-99-2 | 0.1g |
$1144.0 | 2023-05-26 | ||
| Enamine | EN300-1295063-0.25g |
4-bromo-2-cyclopropoxyaniline |
1243446-99-2 | 0.25g |
$1196.0 | 2023-05-26 | ||
| Enamine | EN300-1295063-0.5g |
4-bromo-2-cyclopropoxyaniline |
1243446-99-2 | 0.5g |
$1247.0 | 2023-05-26 | ||
| Enamine | EN300-1295063-1.0g |
4-bromo-2-cyclopropoxyaniline |
1243446-99-2 | 1g |
$1299.0 | 2023-05-26 | ||
| Enamine | EN300-1295063-2.5g |
4-bromo-2-cyclopropoxyaniline |
1243446-99-2 | 2.5g |
$2548.0 | 2023-05-26 | ||
| Enamine | EN300-1295063-5.0g |
4-bromo-2-cyclopropoxyaniline |
1243446-99-2 | 5g |
$3770.0 | 2023-05-26 |
4-bromo-2-cyclopropoxyaniline Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 4-bromo-2-cyclopropoxyaniline
Comprehensive Overview of 4-bromo-2-cyclopropoxyaniline (CAS No. 1243446-99-2)
4-bromo-2-cyclopropoxyaniline (CAS No. 1243446-99-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its brominated aniline core and cyclopropoxy substituent, serves as a versatile intermediate in the synthesis of biologically active molecules. Its unique structural features make it a valuable building block for drug discovery and material science applications.
The growing interest in 4-bromo-2-cyclopropoxyaniline is evident from the increasing number of scientific publications and patent filings referencing this compound. Researchers are particularly intrigued by its potential role in developing novel kinase inhibitors and antimicrobial agents, which align with current trends in addressing antibiotic resistance and targeted cancer therapies. The compound's electron-rich aromatic system and sterically demanding cyclopropoxy group contribute to its distinctive reactivity profile.
From a synthetic chemistry perspective, CAS 1243446-99-2 offers multiple advantages. The bromo substituent at the 4-position enables various cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental to modern medicinal chemistry. Meanwhile, the cyclopropoxy moiety introduces interesting conformational constraints that can enhance binding affinity in drug-receptor interactions. These properties make it particularly valuable for creating structure-activity relationship (SAR) libraries.
Recent advancements in high-throughput screening technologies have further highlighted the importance of 4-bromo-2-cyclopropoxyaniline derivatives in drug discovery. Pharmaceutical companies are actively investigating its incorporation into small molecule therapeutics for inflammatory diseases and metabolic disorders. The compound's balanced lipophilicity, as indicated by computational ADMET predictions, suggests favorable drug-like properties for lead optimization programs.
In material science applications, 1243446-99-2 has shown promise as a precursor for organic electronic materials. Its ability to participate in both electrophilic and nucleophilic aromatic substitutions makes it suitable for constructing complex π-conjugated systems used in OLEDs and organic photovoltaics. Researchers are particularly interested in how the cyclopropyl ring strain might influence charge transport properties in these materials.
The analytical characterization of 4-bromo-2-cyclopropoxyaniline typically involves advanced techniques such as NMR spectroscopy (particularly 1H, 13C, and 2D experiments), mass spectrometry, and X-ray crystallography. These methods confirm the compound's structural integrity and purity, which are crucial for reproducible research outcomes. Recent improvements in cryogenic NMR have enabled more detailed studies of its conformational dynamics in solution.
Environmental and safety considerations for CAS 1243446-99-2 follow standard laboratory protocols for aromatic amines. While not classified as highly hazardous, proper handling with personal protective equipment (PPE) is recommended due to potential sensitization risks. The compound's environmental fate has been studied through biodegradation assays and ecotoxicity testing, showing moderate persistence but low bioaccumulation potential.
From a commercial perspective, the global market for 4-bromo-2-cyclopropoxyaniline reflects the expanding demand for fine chemicals in Asia-Pacific research hubs. Suppliers typically offer the compound in various purity grades (98-99.5%) with comprehensive certificates of analysis. Recent supply chain innovations have improved availability while maintaining competitive pricing for bulk quantities used in scale-up syntheses.
Future research directions for 1243446-99-2 include exploring its utility in click chemistry applications and as a template for metal-organic frameworks (MOFs). The compound's orthogonal reactivity patterns make it particularly suitable for multicomponent reactions that are gaining popularity in green chemistry initiatives. Additionally, computational chemists are investigating its potential as a pharmacophore in virtual screening campaigns.
For researchers working with 4-bromo-2-cyclopropoxyaniline, proper storage conditions (typically 2-8°C under inert atmosphere) and handling procedures are essential to maintain stability. The compound's shelf life can be significantly extended through appropriate packaging solutions, including amber glass vials with PTFE-lined caps. These practical considerations are particularly important for organizations maintaining large compound libraries for screening purposes.
In conclusion, CAS 1243446-99-2 represents an important structural motif in modern chemical research. Its dual functionality as both a pharmaceutical intermediate and material science building block ensures continued relevance across multiple disciplines. As synthetic methodologies advance and biological targets become more complex, 4-bromo-2-cyclopropoxyaniline will likely play an increasingly prominent role in developing next-generation specialty chemicals.
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